molecular formula C14H18O4 B1683679 Trolox CAS No. 53188-07-1

Trolox

Cat. No. B1683679
CAS RN: 53188-07-1
M. Wt: 250.29 g/mol
InChI Key: GLEVLJDDWXEYCO-UHFFFAOYSA-N
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Description

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E. It is sold by Hoffman-LaRoche and is known for its strong antioxidant activity, being a high radical scavenger of peroxyl and alkoxyl radicals . It is used in biological or biochemical applications to reduce oxidative stress or damage .


Synthesis Analysis

Trolox derivatives were designed and synthesized via a reduction and esterification reaction . The chemical structures were characterized by NMR and MS . Some of the synthesized compounds exhibited stronger antioxidant activities than L-ascorbic acid and Trolox .


Molecular Structure Analysis

The molecular formula of Trolox is C14H18O4 . It has a molar mass of 250.294 g·mol−1 .


Chemical Reactions Analysis

Trolox has been found to be a powerful scavenger of peroxyl and alkoxyl radicals . In a study, four reaction mechanisms were found to significantly contribute to the ˙OH scavenging activity of Trolox in aqueous solution: hydrogen transfer (HT), radical adduct formation (RAF), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). In lipid media, two of them are relevant: HT and RAF .


Physical And Chemical Properties Analysis

Trolox is a cell-permeable and hydrophilic analog of vitamin E . It is known for its strong antioxidant activity, being a high radical scavenger of peroxyl and alkoxyl radicals .

Scientific Research Applications

Antioxidant and Anticancer Properties

  • Biological Evaluation of Selenium Nanoparticles : A study investigated the antioxidant and anticancer potential of biogenic selenium nanoparticles (Bio-SeNPs), which showed significant antioxidant activity, comparable to Trolox. These Bio-SeNPs demonstrated potent antibacterial potential and selective anticancer potentials against various cancers, highlighting the promising role of Trolox-like antioxidants in therapeutic applications (Abbas & Baker, 2019).

Effects on Gene Expression and Cellular Function

  • Trolox in Hepatic Ischemia/Reperfusion : Trolox was shown to have a significant effect on altering vasoregulatory gene expression during hepatic ischemia and reperfusion in rats. This study suggests that Trolox can ameliorate changes in hepatic vasoregulatory gene expression through its free radical scavenging activity, indicating its potential in managing conditions involving oxidative stress (Eum & Lee, 2004).
  • Trolox-Encapsulated Chitosan Nanoparticles : Research on trolox-encapsulated chitosan nanoparticles (Trolox-CS NPs) showed that they significantly improve cell viability and reduce membrane lipid peroxidation, offering a potential avenue for Trolox use in nano-medicine (Han et al., 2012).

Protective Effects Against Diseases

  • Trolox and Osteolytic Bone Metastasis : Trolox was found to inhibit osteolytic bone metastasis in breast cancer, suggesting its role in cancer treatment and management. This effect was observed to be through both prostaglandin E2-dependent and independent mechanisms, indicating a multifaceted protective mechanism of Trolox (Lee et al., 2014).
  • Trolox in Diabetic Neuropathy : A study demonstrated that Trolox, targeting oxidative stress, significantly improved motor nerve conduction velocity and nerve blood flow in a model of diabetic neuropathy, suggesting its therapeutic potential in managing diabetic complications (Sharma & Sayyed, 2006).

Miscellaneous Applications

  • Trolox and Nanoparticle Toxicity : Research on poly(trolox ester) nanoparticles targeting endothelial cells showed promising results in mitigating the cytotoxicity caused by iron oxide nanoparticles, potentially expanding the clinical relevance of Trolox in biomedical applications (Cochran et al., 2013).
  • Trolox in Cell Culture Models : Trolox has been utilized in various cell culture models to study its effects on cell viability, apoptosis, and oxidative stress, providing insights into its potential as a therapeutic agent in various pathological conditions.

Safety And Hazards

Trolox is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEVLJDDWXEYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866306
Record name Trolox
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trolox

CAS RN

53188-07-1, 56305-04-5
Record name Trolox
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URL https://commonchemistry.cas.org/detail?cas_rn=53188-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-
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Record name Trolox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
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Record name 6-HYDROXY-2,5,7,8-TETRAMETHYLCHROMAN-2-CARBOXYLIC ACID
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Record name 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid
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URL http://www.hmdb.ca/metabolites/HMDB0038804
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Into a 2000-L reactor provided with glass lining, methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate (137.3 kg) obtained in Example 6 was placed and dissolved in methanol (137.3 kg). A solution containing water (411 kg) and sodium hydroxide (27 kg) was added dropwise thereto over two hours, whereby hydrolysis was performed at 80° C. for two hours. The hydrolyzed mixture was neutralized with a solution of potassium hydrogensulfate (91.9 kg) dissolved in water (411.9 kg) at 80° C. for two hours. The reaction mixture was centrifuged, and the obtained crystals were dried by means of a conical drier, to thereby yield 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid (130.2 kg) in the form of white powder. Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which was determined through high-performance liquid chromatography (HPLC) were found to be as follows:
Name
methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate
Quantity
137.3 kg
Type
reactant
Reaction Step One
Quantity
91.9 kg
Type
reactant
Reaction Step Two
Quantity
137.3 kg
Type
solvent
Reaction Step Three
Name
Quantity
411.9 kg
Type
solvent
Reaction Step Four
Quantity
27 kg
Type
reactant
Reaction Step Five
Name
Quantity
411 kg
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trolox
Reactant of Route 2
Trolox
Reactant of Route 3
Trolox
Reactant of Route 4
Trolox
Reactant of Route 5
Trolox
Reactant of Route 6
Trolox

Citations

For This Compound
120,000
Citations
T Cordes, J Vogelsang, P Tinnefeld - Journal of the American …, 2009 - ACS Publications
… such as Trolox is still missing. In this communication we present evidence that Trolox acts in … We present evidence that this oxidized form is a quinone derivative of Trolox with strong …
Number of citations: 364 pubs.acs.org
VJ Forrest, YH Kang, DE McClain, DH Robinson… - Free Radical Biology …, 1994 - Elsevier
… We also studied the protective effects of Trolox in thymocytes exposed to HzO2. Trolox is a water-soluble analog of vitamin E and is a powerful antioxidant) 7 It has been shown to …
Number of citations: 389 www.sciencedirect.com
TW Wu, N Hashimoto, J Wu, D Carey… - … and Cell Biology, 1990 - cdnsciencepub.com
… Trolox protects human cells against oxyradical damage or if it acts as an antioxidant there. Here we demonstrate that Trolox … Note that Trolox did not inhibit xanthine oxidase. In each cell …
Number of citations: 144 cdnsciencepub.com
ME Alberto, N Russo, A Grand, A Galano - Physical chemistry chemical …, 2013 - pubs.rsc.org
… of Trolox is its carboxylate anion (HTx − ). Accordingly this is the key species for the free radical activity of Trolox … performed for the other forms of Trolox in aqueous solution to assess the …
Number of citations: 238 pubs.rsc.org
R van den Berg, GRMM Haenen, H van den Berg… - Food chemistry, 1999 - Elsevier
The TEAC (Trolox equivalent antioxidant capacity) assay is based on scavenging of 2,2′-azinobis-(3- ethylbenzothiazoline-6-sulfonate) radical anions (ABTS − ). In this report we …
Number of citations: 017 www.sciencedirect.com
MJTJ Arts, GRMM Haenen, HP Voss, A Bast - Food and Chemical …, 2004 - Elsevier
… The degree of decolorization induced by a compound is related to that induced by trolox, … reaction product of trolox, which is formed during scavenging of ABTS • , ie trolox quinone, does …
Number of citations: 365 www.sciencedirect.com
TW Wu, KP Fung, CC Yang - Life sciences, 1994 - Elsevier
… The data in the present study strongly indicate that both Bu and Trolox can inhibit the oxidation of … The results of this study imply a beneficial role of either Bu or Trolox in preventing LDL …
Number of citations: 234 www.sciencedirect.com
M Lúcio, C Nunes, D Gaspar, H Ferreira, JLFC Lima… - Food Biophysics, 2009 - Springer
… vitamin E and its water-soluble analogue Trolox in research of lipid-containing foods, it is … the antioxidant properties of vitamin E and Trolox and establish a relationship between their …
Number of citations: 120 link.springer.com
JL Betters, DS Criswell, RA Shanely… - American journal of …, 2004 - atsjournals.org
Prolonged mechanical ventilation results in diaphragmatic oxidative injury, elevated proteolysis, fiber atrophy, and reduced force-generating capacity. We tested the hypothesis that …
Number of citations: 248 www.atsjournals.org
X Tian, KM Schaich - Journal of agricultural and food chemistry, 2013 - ACS Publications
Reaction kinetics in the Trolox equivalent antioxidant capacity (TEAC) assay between ABTS +• [2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) cation radical] and compounds …
Number of citations: 112 pubs.acs.org

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